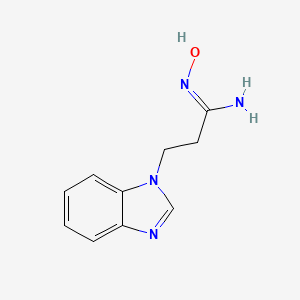

3-苯并咪唑基-1-(羟亚氨基)丙胺

描述

“3-Benzimidazolyl-1-(hydroxyimino)propylamine” is a chemical compound that is part of the benzimidazole family . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .科学研究应用

DNA结合性质

- DNA结合的NMR表征:Bunkenborg等人(2002年)的一项研究调查了与3-苯并咪唑基-1-(羟亚氨基)丙胺类似的芳基双苯并咪唑单体的DNA结合性质。使用NMR研究,他们证明了与DNA序列的特定结合相互作用,揭示了其在生化应用中靶向DNA相互作用的潜力 (Bunkenborg, Behrens, & Jacobsen, 2002).

抗癌性质

- 合成和对癌细胞的细胞毒性:Paul等人(2015年)合成了新的苯并咪唑基席夫碱铜(II)配合物,并研究了它们与DNA的相互作用。这些配合物包括与3-苯并咪唑基-1-(羟亚氨基)丙胺类似的结构,对各种人类癌细胞系表现出显着的细胞毒性作用,表明它们作为抗癌剂的潜力 (Paul et al., 2015).

肺泡棘球蚴病的治疗

- 对寄生虫感染的有效性:Dang等人(2018年)研究了与3-苯并咪唑基-1-(羟亚氨基)丙胺在结构上相关的咔唑氨基醇,用于治疗肺泡棘球蚴病。这些化合物证明可显着降低受感染小鼠的囊肿重量,表明它们作为新型抗寄生虫剂的潜力 (Dang et al., 2018).

催化和化学性质

- 分子内催化活性:Dao和Chi(1994年)探讨了苯并咪唑基在羟基丙酸酯水解中的催化活性。本研究提供了对包括3-苯并咪唑基-1-(羟亚氨基)丙胺在内的结构的催化行为的见解,这与化学合成和工业应用有关 (Dao & Chi, 1994).

前列腺癌的药物开发

- 新型雄激素受体下调剂:Purushottamachar等人(2013年)基于3-苯并咪唑基-1-(羟亚氨基)丙胺的结构,开发了用于治疗前列腺癌的新型化合物。这些化合物表现出有效的抗增殖和雄激素受体降解活性,使其成为晚期前列腺癌治疗的潜在候选物 (Purushottamachar et al., 2013).

未来方向

作用机制

Target of Action

3-Benzimidazolyl-1-(hydroxyimino)propylamine is a derivative of benzimidazole . Benzimidazole compounds are known to target various enzymes involved in a wide range of therapeutic uses . .

Mode of Action

The mode of action of benzimidazole derivatives is often associated with their interaction with the targeted enzymes

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways due to their interaction with different enzymes

生化分析

Biochemical Properties

The biochemical properties of 3-Benzimidazolyl-1-(hydroxyimino)propylamine are not fully understood yet. Benzimidazoles are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses .

Cellular Effects

The cellular effects of 3-Benzimidazolyl-1-(hydroxyimino)propylamine are currently unknown. Benzimidazole derivatives have been intensively studied for their effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of 3-Benzimidazolyl-1-(hydroxyimino)propylamine is not yet fully elucidated. Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

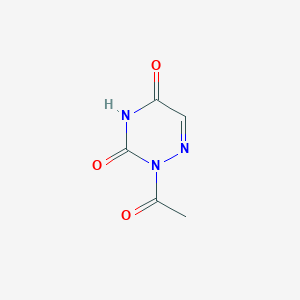

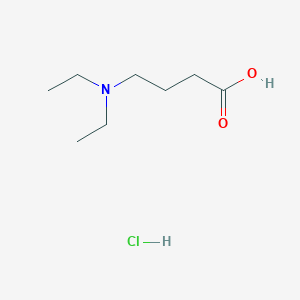

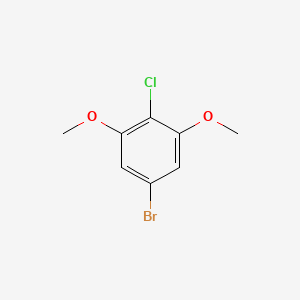

IUPAC Name |

3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPXAUUVKOTUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694344 | |

| Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4404-30-2 | |

| Record name | 3-(1H-Benzimidazol-1-yl)-N'-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)